molecular formula C20H19N3 B3002280 2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine

2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine

Cat. No.: B3002280
M. Wt: 301.4 g/mol
InChI Key: IPXKRUCFNUYSKI-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine: is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazine group bonded to a pyridine ring and two benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine typically involves the condensation reaction between N,N-dibenzylhydrazine and pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism by which N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

  • N,N’-bis(pyridin-2-ylmethylene)hydrazine
  • N,N’-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine
  • N,N’-bis(pyridin-2-ylmethylene)benzene-1,4-diamine

Comparison: N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine is unique due to the presence of benzyl groups, which can enhance its lipophilicity and influence its biological activity. In contrast, other similar compounds may have different substituents, affecting their chemical reactivity and applications .

Properties

IUPAC Name

N-benzyl-1-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3/c1-3-9-18(10-4-1)16-23(17-19-11-5-2-6-12-19)22-15-20-13-7-8-14-21-20/h1-15H,16-17H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXKRUCFNUYSKI-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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